![molecular formula C24H17N5O3S B2621267 2-(((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2034457-55-9](/img/structure/B2621267.png)

2-(((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

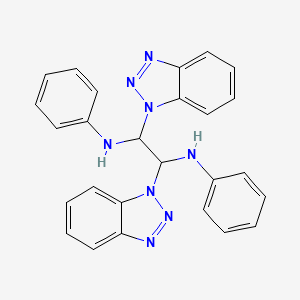

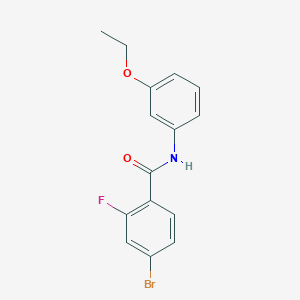

The compound “2-(((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule. It contains a quinazolin-2-yl group attached to a benzo[d][1,3]dioxol-5-yl group via an amino link, and a pyrido[1,2-a]pyrimidin-4-one group attached via a thiomethyl link .

Aplicaciones Científicas De Investigación

Antitumor Activity

Studies have investigated the antitumor potential of this compound. Its benzodioxole subunit, which occurs in various natural products, contributes to its bioactivity. Researchers have observed promising results in inhibiting cancer cell growth, particularly against human breast carcinoma cells . Further investigations into its mechanism of action and selectivity are ongoing.

Antimicrobial Properties

The compound’s structural features may also confer antimicrobial activity. Researchers have evaluated its effectiveness against various pathogens, including bacteria and fungi. Preliminary data suggest that it exhibits inhibitory effects, making it a candidate for further exploration in the fight against infectious diseases .

COX-2 Inhibition

Given the importance of cyclooxygenase-2 (COX-2) in inflammation and cancer, compounds that selectively inhibit COX-2 are of interest. The benzodioxole-containing compound could potentially modulate COX-2 activity, making it relevant for anti-inflammatory drug development .

Biochemical Studies

Researchers have investigated the compound’s effects on cellular processes. It has been studied as a cytokine inducer and an immuno-modulator . Understanding its interactions with biological targets can provide insights into its therapeutic potential.

Vasodilatory Effects

A related bioactive compound (LASSBio-294) containing a similar benzodioxole motif has shown inotropic and vasodilatory effects . Investigating whether our compound shares similar properties could be valuable for cardiovascular research.

Nagpal, Y., Kumar, R., & Bhasin, K. K. (2015). Synthesis and characterization of novel benzo[d][1,3]dioxole substituted organo selenium compounds: X-ray structure of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane. Journal of Chemical Sciences, 127(10), 1339–1346. Read more

Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl derivatives as potential COX-2 inhibitors. (2023). Medicinal Chemistry Research. Advance online publication. Read more

Propiedades

IUPAC Name |

2-[[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N5O3S/c30-22-12-16(25-21-7-3-4-10-29(21)22)13-33-24-27-18-6-2-1-5-17(18)23(28-24)26-15-8-9-19-20(11-15)32-14-31-19/h1-12H,13-14H2,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNLZGOVIFFYDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC5=CC(=O)N6C=CC=CC6=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2621188.png)

![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile](/img/structure/B2621196.png)

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2621200.png)

![1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2621202.png)

![2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide](/img/structure/B2621203.png)

![2-[[2-[2-(5-Methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2621207.png)